

# Sclareol: A Versatile Diterpene for Flavor Applications in the Food Industry

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## Compound of Interest

Compound Name: Sclareol glycol

Cat. No.: B1249286

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Sclareol, a naturally occurring diterpene alcohol primarily extracted from clary sage (*Salvia sclarea*), is gaining significant interest in the food industry as a versatile flavoring agent.<sup>[1][2]</sup> Its unique sensory profile, characterized by woody, balsamic, sweet, earthy, and spicy notes, allows it to be utilized in a wide array of food and beverage products to impart depth and complexity.<sup>[3]</sup> This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of sclareol as a flavoring agent.

## Sensory Properties and Applications

Sclareol's distinct flavor and aroma profile makes it a valuable ingredient in various food categories. It is described as having a sweet, balsamic, and clary sage-like odor with woody and weedy undertones. Its taste is characterized as woody, balsamic, and reminiscent of clary sage, with amber and brothy notes.<sup>[4]</sup> This complex profile allows it to be used as a flavor enhancer and fixative in perfumes, as well as a flavoring agent in foods and beverages.<sup>[5]</sup>

Table 1: Sensory Profile of Sclareol

Attribute	Descriptors
Odor	Sweet, balsamic, clary sage, amber, woody, weedy <sup>[4]</sup>
Taste	Woody, balsamic, sage, clary sage, amber, weedy, brothy, cascarilla <sup>[4]</sup>

Common applications of sclareol as a flavoring agent include alcoholic beverages, confectionery, and herbal teas, where it imparts a woody and herbal note.<sup>[5]</sup> It can also be used to add desirable depth to fantasy flavors and dark berry or fruity nuances.<sup>[3]</sup>

## Regulatory Status

Sclareol is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring substance. Its FEMA number is 4502.<sup>[6]</sup> The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated (-)-Sclareol and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".<sup>[7]</sup>

Table 2: Regulatory Information for Sclareol

Organization	Designation	Details
FEMA	GRAS (Generally Recognized as Safe)	FEMA No. 4502 <sup>[6]</sup>
JECFA	Flavoring Agent	No safety concern at current intake levels <sup>[7]</sup>
FDA	Added to Food	Flavoring Agent or Adjuvant <sup>[6]</sup>

## Quantitative Data

Reported use levels for sclareol in specific food categories are summarized below. These values are based on FEMA GRAS assessments.

Table 3: Recommended Usage Levels of Sclareol in Food

Food Category	Average Usual PPM	Average Maximum PPM
Baked Goods	10.0	50.0
Non-alcoholic Beverages	5.0	25.0

Source: The Good Scents Company Information System

A "Threshold of Concern" has been established at 1800 ( $\mu$  g/person/day ), which is a value used in safety assessments of flavoring substances.[8]

## Experimental Protocols

### Protocol 1: Sensory Evaluation of Sclareol in a Beverage Matrix

Objective: To determine the sensory profile and consumer acceptance of sclareol in a model beverage.

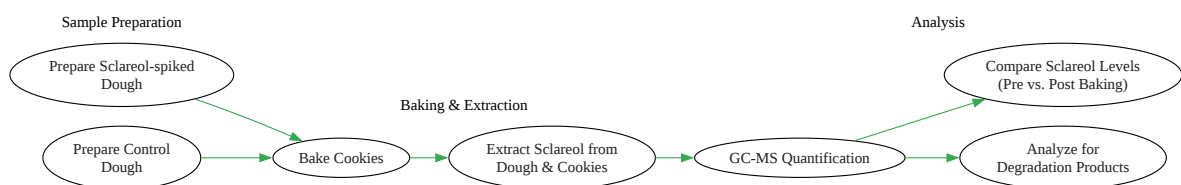
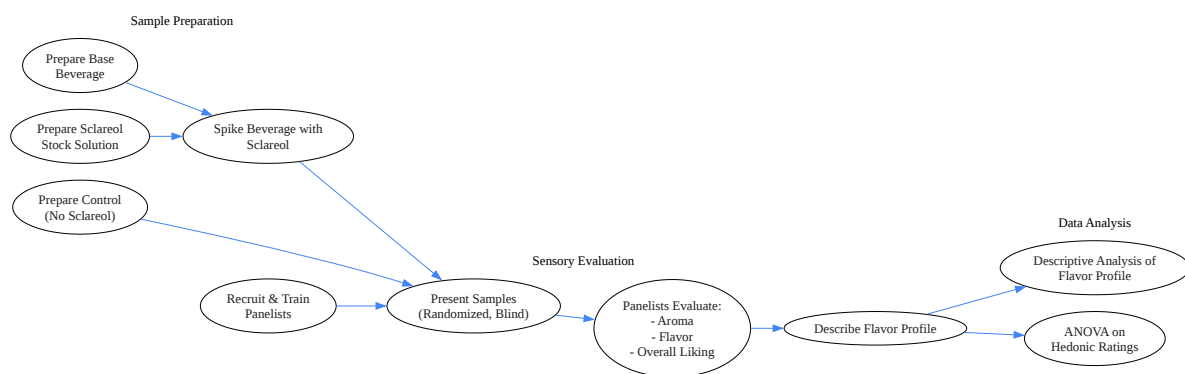
Materials:

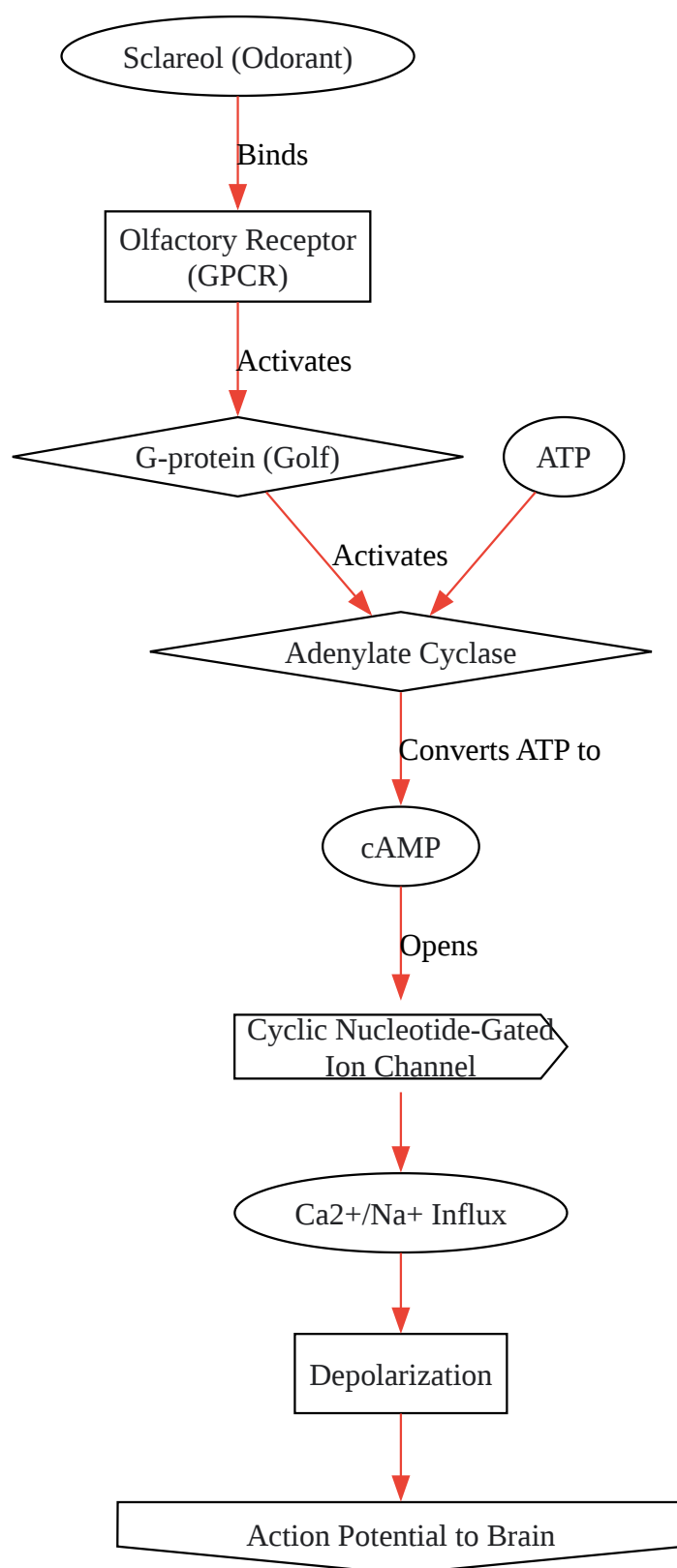
- Sclareol (food grade)
- Deionized water
- Sucrose
- Citric acid
- Glass beakers and stirring equipment
- Graduated cylinders
- Sensory evaluation booths with controlled lighting and ventilation
- Computerized sensory data collection system

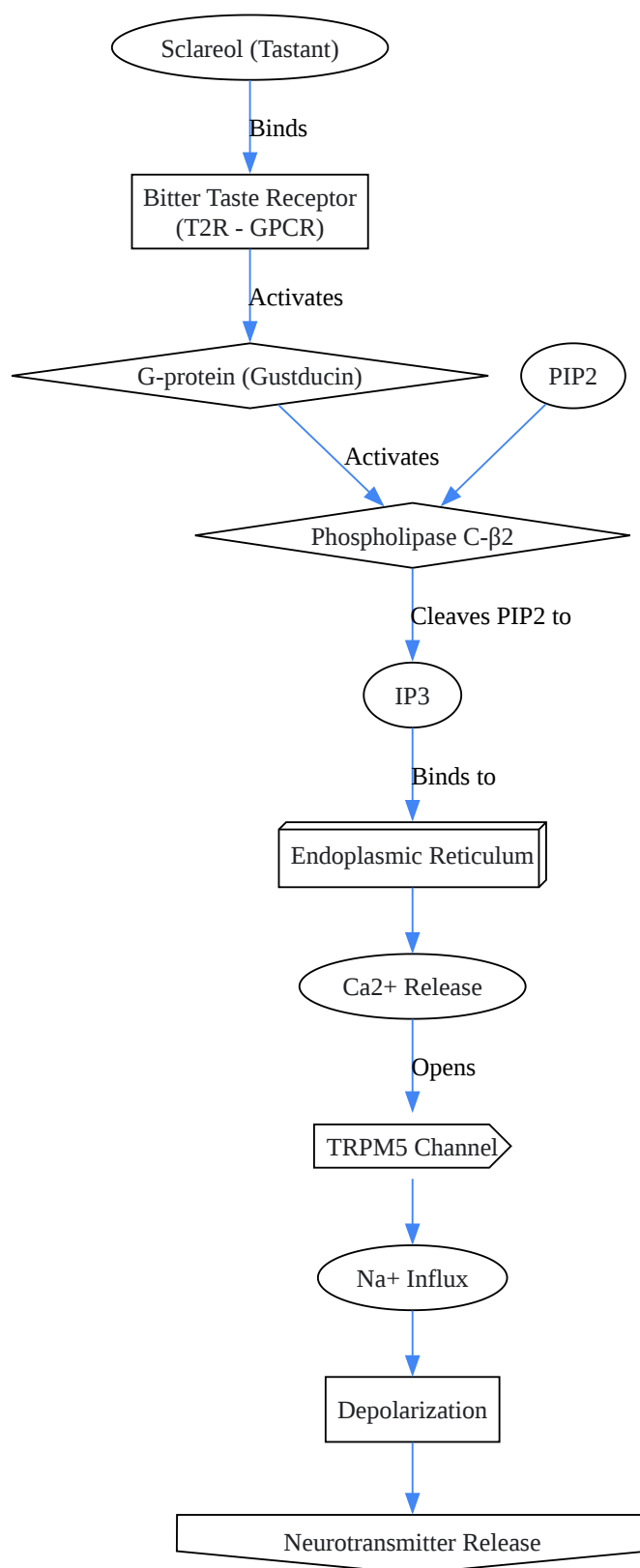
Procedure:

- Sample Preparation:
  - Prepare a stock solution of sclareol by dissolving it in a suitable food-grade solvent (e.g., ethanol) at a known concentration.
  - Prepare a base beverage solution containing 8% sucrose and 0.1% citric acid in deionized water.

- Spike the base beverage with the sclareol stock solution to achieve different concentrations (e.g., 1, 5, 10, and 20 ppm). Prepare a control sample with no added sclareol.
- Panelist Recruitment and Training:
  - Recruit 20-30 consumer panelists who are regular consumers of flavored beverages.
  - Conduct a brief training session to familiarize panelists with the sensory evaluation procedure and terminology.
- Sensory Evaluation:
  - Present the samples to the panelists in a randomized and blind-coded manner.
  - Ask panelists to evaluate the samples for aroma, flavor, and overall liking using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
  - Also, ask panelists to describe the flavor profile of each sample using a checklist of descriptors (e.g., woody, sweet, bitter, herbal, etc.).
- Data Analysis:
  - Analyze the hedonic ratings using Analysis of Variance (ANOVA) to determine if there are significant differences in liking between the samples.
  - Use descriptive analysis to create a flavor profile for each sclareol concentration.







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